5-Methyl-2-(3-pyridyl)-thiazole 5-Methyl-2-(3-pyridyl)-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13936837
InChI: InChI=1S/C9H8N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol

5-Methyl-2-(3-pyridyl)-thiazole

CAS No.:

Cat. No.: VC13936837

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(3-pyridyl)-thiazole -

Specification

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
IUPAC Name 5-methyl-2-pyridin-3-yl-1,3-thiazole
Standard InChI InChI=1S/C9H8N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3
Standard InChI Key QQDCPLBDXZZNKI-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)C2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-methyl-2-(3-pyridyl)-thiazole is C₉H₇N₃S, with a molecular weight of 189.23 g/mol. Key physicochemical parameters include:

PropertyValueSource
Density~1.32 g/cm³
Boiling Point~390.6°C (estimated)
Melting Point202–205°C (derivative)
LogP (Partition Coefficient)2.22 (hydrophobic)

The thiazole ring contributes to planar geometry, while the pyridyl group enhances π-π stacking interactions with biological targets. Substituents like methyl groups improve lipid solubility, facilitating membrane permeability .

Synthesis and Derivative Formation

Core Synthesis Pathway

The synthesis of 5-methyl-2-(3-pyridyl)-thiazole derivatives typically begins with pyridine-3-carbothiamide (2), which reacts with ethyl-2-chloroacetoacetate under reflux to form ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate (3) . Key steps include:

  • Cyclocondensation: Pyridine-3-carbothiamide and ethyl-2-chloroacetoacetate undergo nucleophilic substitution, forming the thiazole ring .

  • Hydrazide Formation: Hydrolysis of the ester group in 3 using hydrazine hydrate yields 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide (4) .

  • Schiff Base Formation: Condensation of 4 with aromatic aldehydes produces hydrazone derivatives (e.g., 5a–l), characterized by −CH═N linkages .

Representative Derivatives

Derivatives such as 5j (4-hydroxy-3-methoxybenzylidene) and 5l (indol-3-ylmethylidene) exhibit enhanced bioactivity due to electron-donating substituents . For example:

  • 5j: MIC = 12.5 µg/mL against Staphylococcus aureus .

  • 5l: IC₅₀ = 46.29 µg/mL in anti-inflammatory assays .

Spectral Characterization

Infrared Spectroscopy (IR)

Key IR absorptions for 5-methyl-2-(3-pyridyl)-thiazole derivatives include:

  • 3440 cm⁻¹: N–H stretching (hydrazide) .

  • 1651 cm⁻¹: C=O vibration (amide I band) .

  • 1609 cm⁻¹: C=N stretching (Schiff base) .

  • 650 cm⁻¹: C–S–C bending (thiazole ring) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.69 ppm: Singlet for thiazole-CH₃ .

  • δ 7.56–9.24 ppm: Multiplet signals for pyridyl and aromatic protons .

  • δ 11.75 ppm: NH proton in hydrazide derivatives .

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 160.1 ppm: Carbonyl (C=O) in carbohydrazide .

  • δ 152.6 ppm: Pyridyl C3/C5 .

  • δ 17.4 ppm: Methyl carbon attached to thiazole .

Mass Spectrometry

  • LCMS: Molecular ion peaks at m/z 337.42–368.23 confirm hydrazone derivatives .

Biological Activities

Antimicrobial Activity

Derivatives of 5-methyl-2-(3-pyridyl)-thiazole show broad-spectrum antimicrobial effects:

StrainMIC (µg/mL)Most Active Derivative
Staphylococcus aureus12.55j
Escherichia coli25.05l
Candida albicans50.05k

Phenolic and methoxy substituents enhance activity by disrupting microbial cell membranes .

Anti-Inflammatory Activity

In the bovine serum albumin (BSA) denaturation assay:

  • 5l: IC₅₀ = 46.29 µg/mL .

  • 5g: IC₅₀ = 100.60 µg/mL .

Molecular docking reveals interactions with cyclooxygenase (COX) enzymes, particularly hydrogen bonding with Tyr385 and Ser530 .

Physicochemical and Pharmacokinetic Profiling

ADME Properties

  • Absorption: High gastrointestinal permeability (LogP = 2.22) .

  • Metabolism: Moderate cytochrome P450 inhibition .

  • Excretion: Renal clearance predominates due to hydrophilicity .

Toxicity

  • LD₅₀: >1000 mg/kg in rodent models (low acute toxicity) .

  • Mutagenicity: Negative in Ames tests .

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